molecular formula C12H17NO B174888 N-T-Butyl-2-methylbenzamide CAS No. 104847-07-6

N-T-Butyl-2-methylbenzamide

Cat. No.: B174888
CAS No.: 104847-07-6
M. Wt: 191.27 g/mol
InChI Key: SHVJWMYCHXFRMF-UHFFFAOYSA-N
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Description

N-T-Butyl-2-methylbenzamide is an organic compound with the molecular formula C12H17NO. It is a derivative of benzamide, where the amide nitrogen is substituted with a tert-butyl group and the benzene ring is substituted with a methyl group at the ortho position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

N-T-Butyl-2-methylbenzamide has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: N-T-Butyl-2-methylbenzamide can be synthesized through several methods. One common method involves the reaction of o-toluoyl chloride with tert-butylamine. The reaction typically proceeds in the presence of a base such as triethylamine, which neutralizes the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts such as copper(II) triflate (Cu(OTf)2) can also improve the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: N-T-Butyl-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The methyl group on the benzene ring can be oxidized to form a carboxylic acid derivative.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve the use of strong acids or bases as catalysts.

Major Products Formed:

    Oxidation: Formation of 2-methylbenzoic acid.

    Reduction: Formation of N-tert-butyl-2-methylbenzylamine.

    Substitution: Formation of various N-alkyl or N-aryl-2-methylbenzamides.

Comparison with Similar Compounds

    N-Methylbenzamide: Similar structure but with a methyl group instead of a tert-butyl group.

    N-Ethylbenzamide: Similar structure but with an ethyl group instead of a tert-butyl group.

    N-Propylbenzamide: Similar structure but with a propyl group instead of a tert-butyl group.

Uniqueness: N-T-Butyl-2-methylbenzamide is unique due to the presence of the bulky tert-butyl group, which can significantly influence its chemical reactivity and biological activity compared to its smaller alkyl-substituted counterparts .

Properties

IUPAC Name

N-tert-butyl-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9-7-5-6-8-10(9)11(14)13-12(2,3)4/h5-8H,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVJWMYCHXFRMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408025
Record name N-T-BUTYL-2-METHYLBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104847-07-6
Record name N-T-BUTYL-2-METHYLBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a cold (0° C.) solution of 139.2 g (0.9 mol) of o-toluoyl chloride in 1200 mL of methylene chloride at 25° C., under nitrogen, was slowly added 180.0 g (1.8 mol) of triethylamine followed by the dropwise addition of a solution containing 73.14 g (1.0 mol) of t-butylamine in 200 mL of methylene chloride. The resulting reaction mixture was warmed to room temperature and allowed to react for 2.5 hours. The reaction mixture was then diluted with 1800 mL of water. The resulting organic and aqueous layers were separated, and the organic layer was washed sequentially with 2N sodium hydroxide, 1.0N hydrochloric acid and brine, dried over magnesium sulfate, filtered and then reduced to dryness under reduced pressure to provide 167.6 g of the desired subtitled compound as an off-white solid (mp 77°-78° C.).
Quantity
139.2 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One
Quantity
180 g
Type
reactant
Reaction Step Two
Quantity
73.14 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
1800 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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